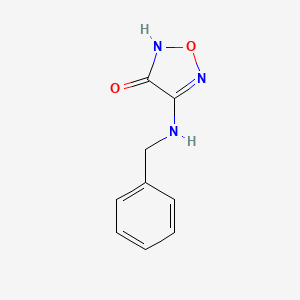

4-(Benzylamino)-1,2,5-oxadiazol-3-ol

説明

4-(Benzylamino)-1,2,5-oxadiazol-3-ol (CAS: 632292-01-4) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a benzylamino group at position 4 and a hydroxyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is commercially available through suppliers like Amadis Chemical, though pricing and synthesis protocols remain proprietary .

特性

IUPAC Name |

4-(benzylamino)-1,2,5-oxadiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9-8(11-14-12-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGFEQVVNTWFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-1,2,5-oxadiazol-3-ol typically involves the reaction of benzylamine with an appropriate oxadiazole precursor. One common method is the cyclization of a hydrazide derivative with a nitrile oxide, followed by the introduction of the benzylamino group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

4-(Benzylamino)-1,2,5-oxadiazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxadiazole N-oxides.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Benzylamino)-1,2,5-oxadiazol-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(Benzylamino)-1,2,5-oxadiazol-3-ol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (Thiadiazole Derivative)

- Structure : Replaces the oxadiazole ring with a 1,2,3-thiadiazole core.

- Synthesis : Synthesized via nucleophilic substitution using sodium hydride in DMF at 100°C, yielding 67.24% C, 4.80% H, and 10.17% N .

- Applications: Thiadiazoles are often explored as antimicrobial agents, whereas oxadiazoles like 4-(benzylamino)-1,2,5-oxadiazol-3-ol may prioritize kinase inhibition (see Section 2.2).

4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine (Oxadiazole Kinase Inhibitor)

- Structure: Substitutes the benzylamino group with a benzimidazole ring and replaces the hydroxyl group with an amine.

- Activity : Demonstrates potent inhibition of p70S6 kinase (IC₅₀ < 100 nM), highlighting the role of aromatic substituents in targeting enzymatic activity .

- Key Differences: Bioactivity: The benzimidazole moiety enhances binding affinity to kinase ATP pockets, whereas the benzylamino group in the target compound may favor alternative targets. Synthetic Complexity: Benzimidazole synthesis requires multi-step cyclization, contrasting with the straightforward benzylamination of the target compound .

4-Methyl-1,2,5-oxadiazol-3-amine (Simpler Oxadiazole Derivative)

- Structure : Features a methyl group at position 4 and an amine at position 3 (C3H5N3O).

- Properties: Reduced steric bulk compared to the benzylamino-substituted compound, likely increasing solubility but decreasing target specificity .

- Applications: Primarily used as a building block in agrochemicals, whereas the target compound’s benzylamino group may expand its utility in medicinal chemistry .

4-Aminomethyl-1,2,5-oxadiazol-3-ol Hydrochloride (Functionalized Oxadiazole)

- Structure: Contains an aminomethyl group at position 4 and a hydroxyl group at position 3, with a hydrochloride salt.

- Synthesis: Prepared via Mitsunobu reaction (DIAD, Ph₃P) followed by deprotection, contrasting with the target compound’s likely SNAr or condensation routes .

- Reactivity : The protonated amine enhances water solubility, whereas the target compound’s benzyl group may improve membrane permeability .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Key Applications | Synthesis Method |

|---|---|---|---|---|

| This compound | 1,2,5-Oxadiazole | 4-Benzylamino, 3-OH | Pharmaceutical research | Undisclosed (proprietary) |

| 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole | 1,2,3-Thiadiazole | 4-Phenyl, 5-(2-methylphenoxy) | Antimicrobial agents | Nucleophilic substitution |

| 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine | 1,2,5-Oxadiazole | 4-Benzimidazolyl, 3-NH₂ | Kinase inhibition | Multi-step cyclization |

| 4-Methyl-1,2,5-oxadiazol-3-amine | 1,2,5-Oxadiazole | 4-CH₃, 3-NH₂ | Agrochemical intermediates | Single-step amination |

| 4-Aminomethyl-1,2,5-oxadiazol-3-ol HCl | 1,2,5-Oxadiazole | 4-CH₂NH₂, 3-OH | Solubility-enhanced probes | Mitsunobu reaction |

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The benzylamino group in this compound may enhance lipophilicity and CNS penetration compared to simpler amines .

- Synthetic Challenges: Proprietary synthesis routes for the target compound limit reproducibility studies, whereas published methods for analogues (e.g., Mitsunobu reactions) enable modular derivatization .

生物活性

4-(Benzylamino)-1,2,5-oxadiazol-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of benzylamine with an appropriate oxadiazole precursor. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10.8 |

| Escherichia coli | 11.0 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 27.8 |

The compound's structure allows it to interact with bacterial enzymes and proteins, potentially inhibiting their activity through hydrogen bonding and other interactions .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Its efficacy against Candida albicans indicates its potential as a therapeutic agent for fungal infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The benzylamino group may inhibit enzyme activity critical for microbial survival while the oxadiazole ring can participate in essential biochemical interactions .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- Antibacterial Screening : A series of oxadiazole derivatives were synthesized and screened for antibacterial activity. One notable derivative exhibited an MIC of 5000 μg/mL against Citrobacter freundii, indicating a need for further optimization .

- Antifungal Investigation : Another study evaluated the antifungal properties of various oxadiazole compounds, revealing that certain derivatives showed significant activity against both gram-positive and gram-negative bacteria as well as fungi .

Comparison with Similar Compounds

When compared to other oxadiazole derivatives such as 4-(Benzylamino)butoxy-9H-carbazole , which is known for its antimicrobial properties, this compound stands out due to its unique structural features that enhance its reactivity and biological activity .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 10.8 |

| 4-(Benzylamino)butoxy-9H-carbazole | Antibacterial | 15.0 |

| N4-benzylamine-N2-isopropyl-quinazoline | Antibacterial | 12.0 |

Q & A

Q. What are the common synthetic routes for 4-(Benzylamino)-1,2,5-oxadiazol-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation reactions between benzylamine derivatives and oxadiazole precursors. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid (4–6 hours) yields intermediates, followed by pressure reduction and filtration to isolate the product . Optimization can include varying solvents (e.g., THF for higher polarity), adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), and using catalysts like DIAD/PhP to enhance ring-closure efficiency . Characterization via H/C NMR and IR spectroscopy is critical for verifying structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (to confirm benzyl proton signals at δ 4.2–4.5 ppm) and C NMR (to identify oxadiazole carbons at ~150–160 ppm). IR spectroscopy detects N-H stretches (~3300 cm) and C=N/C-O bonds (1600–1700 cm) .

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity (>95% by HPLC) . Mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25–60°C. Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance changes at λ = 280 nm). The compound is prone to hydrolysis in acidic conditions (pH < 4), forming benzylamine and oxadiazole fragments. Thermal gravimetric analysis (TGA) reveals decomposition above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,2,5-oxadiazole ring in this compound?

- Methodological Answer : The oxadiazole ring forms via cyclization of a nitrile oxide intermediate. Reaction conditions (e.g., THF solvent, DIAD/PhP catalysts) promote [3+2] cycloaddition between nitrile oxides and alkynes or amines. Computational studies (DFT) can model transition states, while isotopic labeling (N) tracks nitrogen incorporation into the ring .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the benzyl position to improve kinase inhibition (IC values < 1 μM) .

- Biological Assays : Use kinase inhibition assays (e.g., p70S6K) and antimicrobial testing (CLSI broth microdilution) to correlate structural modifications (e.g., fluorobenzyl substitution) with activity .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., fixed concentrations, incubation times) across studies.

- Controlled Replication : Reproduce conflicting experiments using identical reagents (e.g., PubChem-sourced compounds) .

- Meta-Analysis : Apply statistical tools (ANOVA, p < 0.05) to compare datasets and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。